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Compound of Interest

Compound Name: Bis-PEG2-acid

Cat. No.: B1667458

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis-PEG2-acid, a homobifunctional crosslinker, is a valuable tool in bioconjugation and drug
development. Its structure features a central hydrophilic diethylene glycol (PEG2) spacer
flanked by two terminal carboxylic acid groups. This symmetrical design allows for the covalent
linkage of two molecules possessing primary amine groups, forming stable amide bonds. The
inclusion of the PEG spacer enhances the solubility and bioavailability of the resulting
conjugate, making Bis-PEG2-acid a versatile reagent for creating antibody-drug conjugates
(ADCs), PROTACSs (Proteolysis Targeting Chimeras), and other advanced bioconjugates.[1][2]
[3][4][5] This guide provides a comprehensive technical overview of Bis-PEG2-acid, including
its chemical properties, applications, and detailed experimental protocols.

Core Properties and Specifications

Bis-PEG2-acid is characterized by its defined molecular weight and structure, which ensures
reproducibility in crosslinking applications. Its key properties are summarized in the table below.
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Property Value References

) 3,3-(Ethane-1,2-
Chemical Name o _ o [2]
diylbis(oxy))dipropanoic acid

COOH-PEG2-COOH,
Synonyms _ o [2]
Dicarboxylic acid PEG2

CAS Number 19364-66-0 [1][21[3]
Molecular Formula C8H1406 [2][3]
Molecular Weight 206.19 g/mol [2][3]
Purity Typically >95%
Appearance White to off-white solid or

colorless oll
Solubility Soluble in water, DMF, DMSO [2][3]
Storage -20°C for long-term storage [3]

Mechanism of Action and Experimental Workflow

The carboxylic acid groups of Bis-PEG2-acid are not inherently reactive towards amines. They
require activation, typically through the use of carbodiimides like 1-Ethyl-3-(3-
dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) or its
water-soluble analog, Sulfo-NHS. This two-step process first activates the carboxyl groups to
form a more reactive NHS ester, which then readily reacts with primary amines to form a stable
amide bond.[6][7][8]

General Experimental Workflow for Bioconjugation

The following diagram illustrates the general workflow for crosslinking two amine-containing
molecules (e.g., proteins, peptides, or small molecule drugs) using Bis-PEG2-acid.
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A general workflow for bioconjugation using Bis-PEG2-acid.

Key Applications
Antibody-Drug Conjugates (ADCSs)
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In ADC development, Bis-PEG2-acid can be used to link a cytotoxic drug to an antibody. The
hydrophilic PEG spacer can improve the solubility and stability of the ADC.[1]

PROTACSs (Proteolysis Targeting Chimeras)

Bis-PEG2-acid is a commonly used linker in the synthesis of PROTACs.[9][10][11][12] It
connects a ligand for a target protein and a ligand for an E3 ubiquitin ligase, facilitating the
degradation of the target protein.[9][10][11][12] The flexibility and hydrophilicity of the PEG
linker are crucial for the proper orientation of the two ligands and the overall efficacy of the
PROTAC.[12]

PROTAC Synthesis Workflow

The following diagram illustrates a simplified workflow for the synthesis of a PROTAC using
Bis-PEG2-acid.

Step 1: First Amidation

Bis-PEG2-acid (ES Ligase Ligand (-NHZD

EDC/NHS Coupling

v Step 2: Second Amidation

Ginker—E3 Ligand Intermediata Garget Protein Ligand (—NHZD

EDC/NHS Colpling

P(PROTAC Molecule)

e.g., HPLC

Step 3: Purification

(Purified PROTAC)
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A simplified workflow for PROTAC synthesis.

Quantitative Data

While specific quantitative data for the crosslinking efficiency of Bis-PEG2-acid is not

extensively available in peer-reviewed literature, the benefits of PEGylation on bioconjugates

are well-documented.

: lati | Kineti

Effect of
PEGylation

Parameter

Magnitude of Effect
(Example)

References

Circulation Half-Life Increased

5 to 100-fold increase [13]

Renal Clearance Decreased

Significant reduction
for molecules below

. [1][14]
the renal filtration

threshold

Solubility Increased

Can significantly

improve the aqueous

solubility of [1][15]
hydrophobic

molecules

Immunogenicity Decreased

PEG chains can
shield epitopes from [2]

the immune system

Stability of the Formed Amide Bond

The amide bond formed upon successful crosslinking is highly stable under physiological

conditions.
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Condition Stability

Notes References

Physiological pH (7.4)  Highly Stable

Considered practically
irreversible under

: : [16]
typical ambient

conditions.

Acidic Conditions Generally Stable

Cleavage typically

requires strong acidic

conditions and [17][18]
elevated

temperatures.

Basic Conditions Generally Stable

Hydrolysis can occur
under strong basic [16]

conditions.

Detailed Experimental Protocols

The following are representative protocols for the use of Bis-PEG2-acid. Optimal conditions

may vary depending on the specific molecules being conjugated and should be determined

empirically.

Protocol for Crosslinking Two Proteins

This protocol describes a two-step method for crosslinking two different proteins.

Materials:

Bis-PEG2-acid

Sulfo-NHS (N-hydroxysulfosuccinimide)

Protein 1 (in amine-free buffer, e.g., MES, pH 4.5-6.0)
Protein 2 (in amine-free buffer, e.g., PBS, pH 7.2-8.0)

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
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Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

Coupling Buffer: 100 mM Sodium Phosphate, 150 mM NaCl, pH 7.2

Quenching Buffer: 1 M Tris-HCI, pH 7.5

Desalting columns
Procedure:
e Activation of Bis-PEG2-acid:
o Dissolve Bis-PEG2-acid in Activation Buffer to a final concentration of 10 mM.
o Add EDC and Sulfo-NHS to final concentrations of 20 mM and 50 mM, respectively.
o Incubate for 15 minutes at room temperature.
e Conjugation to Protein 1:
o Add the activated Bis-PEG2-acid solution to Protein 1 at a 10- to 50-fold molar excess.
o Incubate for 30 minutes to 2 hours at room temperature.

o Remove excess crosslinker and byproducts using a desalting column equilibrated with
Coupling Buffer.

o Conjugation to Protein 2:
o Add Protein 2 to the purified Protein 1-linker conjugate at an equimolar ratio.
o Incubate for 2 hours at room temperature.

e Quenching:
o Add Quenching Buffer to a final concentration of 20-50 mM.

o Incubate for 15 minutes at room temperature to quench any unreacted NHS esters.
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e Purification:

o Purify the final conjugate using size-exclusion chromatography (SEC) or dialysis to
remove excess reagents and unconjugated proteins.

Protocol for Characterization by Mass Spectrometry

This protocol outlines the general steps for preparing a crosslinked protein sample for analysis
by mass spectrometry to identify crosslinked peptides.

Materials:

Crosslinked protein sample

Urea

Dithiothreitol (DTT)

lodoacetamide (IAA)

Trypsin (mass spectrometry grade)

Formic acid

C18 desalting spin columns

Procedure:

» Denaturation, Reduction, and Alkylation:

o Denature the protein by adding urea to a final concentration of 8 M.

o Reduce disulfide bonds by adding DTT to a final concentration of 10 mM and incubating
for 30 minutes at 37°C.

o Alkylate cysteine residues by adding IAA to a final concentration of 20 mM and incubating
for 30 minutes at room temperature in the dark.

o Digestion:
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o Dilute the sample with an appropriate buffer (e.g., 50 mM ammonium bicarbonate) to
reduce the urea concentration to below 2 M.

o Add trypsin at a 1:20 to 1:50 (w/w) ratio of trypsin to protein.

o Incubate overnight at 37°C.

e Sample Cleanup:
o Acidify the digest with formic acid to a final concentration of 0.1-1%.

o Desalt the peptides using a C18 desalting spin column according to the manufacturer's
protocol.

e LC-MS/MS Analysis:

o Analyze the desalted peptide mixture by liquid chromatography-tandem mass
spectrometry (LC-MS/MS).

o Use specialized software to identify the crosslinked peptides from the resulting data.

Conclusion

Bis-PEG2-acid is a highly effective and versatile homobifunctional crosslinker for a wide range
of applications in research and drug development. Its hydrophilic PEG spacer imparts favorable
physicochemical properties to the resulting conjugates, including enhanced solubility and
extended in vivo half-life. The straightforward and well-characterized EDC/NHS activation
chemistry allows for the efficient and controlled formation of stable amide bonds with amine-
containing molecules. By understanding the principles and protocols outlined in this guide,
researchers can effectively utilize Bis-PEG2-acid to advance their work in areas such as
targeted drug delivery, proteomics, and the development of novel therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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and industry. Email: info@benchchem.com
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